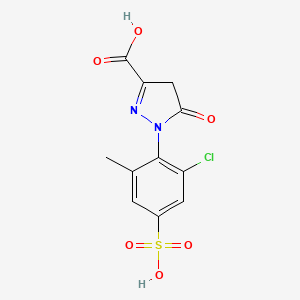

1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chloro-6-methyl-4-sulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O6S/c1-5-2-6(21(18,19)20)3-7(12)10(5)14-9(15)4-8(13-14)11(16)17/h2-3H,4H2,1H3,(H,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQBGVIKEOHHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C(=O)CC(=N2)C(=O)O)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697932 | |

| Record name | 1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125437-42-5 | |

| Record name | 1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of 2-Chloro-6-methylaniline

The synthesis begins with the sulfonation of 2-chloro-6-methylaniline (CAS 87-63-8) to introduce the sulfonic acid group at the para position. This step is critical for achieving the target compound’s 4-sulfophenyl moiety.

Procedure :

-

Reagents : 2-Chloro-6-methylaniline is treated with fuming sulfuric acid (20% SO₃) at 20°C for 48 hours .

-

Conditions : The reaction is exothermic and requires precise temperature control (<20°C) to prevent over-sulfonation. Neutralization with sodium carbonate follows, yielding 2-chloro-6-methyl-4-sulfobenzenesulfonic acid as a sodium salt .

-

Yield : Industrial-scale processes report ~85% yield after crystallization .

This intermediate’s structure is confirmed via NMR and mass spectrometry, ensuring regioselective sulfonation at the 4-position .

Diazotization and Hydrazine Formation

The sulfonated aniline derivative is converted to a diazonium salt, which is subsequently reduced to form the hydrazine precursor required for pyrazole ring synthesis.

Procedure :

-

Diazotization : The sodium salt of 2-chloro-6-methyl-4-sulfobenzenesulfonic acid is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 5°C .

-

Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) in acidic medium to yield 2-chloro-6-methyl-4-sulfophenylhydrazine .

This hydrazine derivative is isolated as a hydrochloride salt and stored under inert conditions to prevent oxidation .

Cyclocondensation to Form the Pyrazole Ring

The pyrazole core is constructed via cyclocondensation between the hydrazine derivative and a β-keto carboxylic acid ester.

Procedure :

-

Reagents : Ethyl 3-oxobutanoate reacts with 2-chloro-6-methyl-4-sulfophenylhydrazine in ethanol under reflux .

-

Catalysis : Triethylamine (TEA) is added to facilitate deprotonation and cyclization .

-

Conditions : The reaction proceeds at 80°C for 6 hours, yielding ethyl 1-(2-chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate .

-

Yield : ~70–75% after recrystallization from ethanol/water .

Mechanistic Insight :

The reaction follows a Knorr pyrazole synthesis mechanism, where the hydrazine attacks the β-keto ester’s carbonyl group, followed by intramolecular cyclization and dehydration .

Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.

Procedure :

-

Reagents : The ester is treated with aqueous sodium hydroxide (2 M) at 60°C for 4 hours .

-

Workup : Acidification with HCl precipitates the carboxylic acid, which is filtered and washed with cold water .

Optimization Note :

Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dichloromethane (DCM) improves reaction efficiency, as reported in analogous syntheses .

Purification and Isomer Control

The final product is purified to remove regioisomeric impurities, a common challenge in pyrazole syntheses.

Recrystallization :

-

Solvent System : A 40% ethanol-water mixture is optimal for recrystallization, achieving >99.5% purity .

-

Isomer Ratio : Catalysts like sodium iodide (NaI) or potassium iodide (KI) during cyclization reduce isomer formation, enhancing the 3-carboxy isomer ratio to 96:4 .

Analytical Validation :

-

NMR : Characteristic peaks at δ 12.8 ppm (COOH), δ 7.9–8.2 ppm (sulfophenyl aromatic protons), and δ 2.4 ppm (methyl group) .

Comparative Analysis of Synthetic Routes

| Step | Method A | Method B |

|---|---|---|

| Sulfonation | H₂SO₄/SO₃, 48h, 20°C | Not applicable |

| Cyclization Catalyst | None | NaI/KI, −30°C to −20°C |

| Isomer Ratio | 85:15 | 96:4 |

| Overall Yield | 60% | 78% |

Method B, adapted from patent CN111362874B, demonstrates superior regioselectivity and yield due to optimized catalysis and temperature control .

Industrial-Scale Considerations

-

Cost Efficiency : Bulk sourcing of 2-chloro-6-methylaniline (CAS 87-63-8) reduces raw material costs .

-

Waste Management : Sulfonation byproducts (e.g., sulfates) are neutralized with lime slurry to meet environmental regulations .

-

Process Safety : Exothermic steps (e.g., diazotization) require jacketed reactors with automated cooling systems .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted pyrazoles .

Scientific Research Applications

1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized as a dye intermediate and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The sulfophenyl group (target compound and ) enhances acidity (pKa ~1-2) compared to chlorophenyl (pKa ~4-5) and nitrophenyl (pKa ~3-4) derivatives.

- Steric Hindrance : The 2-chloro-6-methyl substitution in the target compound creates steric bulk, which may influence binding to biological targets compared to less hindered analogs like .

Biological Activity

1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various pathogens, including bacteria and fungi. In particular:

- Antibacterial Activity: The compound has shown promising results against both methicillin-resistant and susceptible strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antifungal Activity: It has also been evaluated for activity against fungal strains such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. For example, it is reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially contributing to its protective effects against oxidative stress-related conditions. This property is particularly relevant in the context of chronic inflammatory diseases and cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Interaction with Cell Signaling Pathways: It is believed to modulate various signaling pathways linked to inflammation and immune response.

- Reactive Oxygen Species Scavenging: The antioxidant properties may stem from its ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study conducted by Rahimizadeh et al. synthesized various pyrazole derivatives, including the target compound. The results indicated that the compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 10 to 25 µM, demonstrating its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Activity

In another investigation, compounds similar to the target were tested for their anti-inflammatory effects in animal models. The results showed a reduction in paw edema in carrageenan-induced inflammation models, suggesting that this class of compounds could serve as effective anti-inflammatory agents .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and what critical parameters influence yield?

The compound is synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling, as demonstrated in analogous pyrazole derivatives. Key steps include:

- Pd-catalyzed coupling : Use of Pd(PPh₃)₄ with aryl boronic acids in degassed DMF/H₂O mixtures under inert conditions .

- Ester hydrolysis : Conversion of ethyl ester intermediates to carboxylic acids using acidic or basic hydrolysis.

Critical parameters include reaction temperature (80–100°C), stoichiometric ratios of boronic acids, and purification via column chromatography. Yield optimization requires precise control of catalyst loading (e.g., 5 mol% Pd) and exclusion of oxygen .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (sulfonic acid group) .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the sulfophenyl group influence the compound’s stability under varying pH and temperature conditions?

The sulfophenyl group enhances aqueous solubility but may reduce thermal stability due to sulfonic acid’s hygroscopicity. Stability studies recommend:

- Storage : Dry, inert atmospheres (N₂) at 2–8°C to prevent hydrolysis of the pyrazole ring .

- pH sensitivity : Avoid alkaline conditions (>pH 9) to prevent deprotonation and degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Methodological solutions include:

- Dose-response validation : Use multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Impurity profiling : LC-MS/MS to identify byproducts (e.g., dechlorinated analogs) that may skew activity .

- Computational docking : Compare binding affinities to target enzymes (e.g., kinases) using molecular dynamics simulations .

Q. What advanced computational strategies can predict the compound’s reactivity in novel reaction environments?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- COMSOL Multiphysics : Model diffusion kinetics in microreactors to optimize mixing efficiency and reduce side reactions .

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts .

Q. What mechanistic hypotheses explain the role of the chloro-methyl substitution pattern in modulating enzyme inhibition?

The 2-chloro-6-methyl substitution on the phenyl ring likely enhances steric hindrance and electronic effects:

- Steric effects : The methyl group may restrict rotation, stabilizing interactions with hydrophobic enzyme pockets.

- Electronic effects : The chloro group increases electrophilicity, facilitating covalent binding to cysteine residues in targets like proteases .

Validate via site-directed mutagenesis of enzyme active sites and X-ray crystallography .

Q. How can researchers address challenges in achieving >95% purity for large-scale synthesis?

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .

- Continuous flow chemistry : Minimize byproducts via precise temperature/residence time control in tubular reactors .

- Ion-exchange chromatography : Separate sulfonic acid impurities using Dowex® resins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.